molecular formula C8H10O3 B574845 7-Oxocyclohept-1-ene-1-carboxylic acid CAS No. 186494-94-0

7-Oxocyclohept-1-ene-1-carboxylic acid

Cat. No.: B574845
CAS No.: 186494-94-0
M. Wt: 154.165
InChI Key: HMYOZMIMGQYPLD-UHFFFAOYSA-N
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Description

7-Oxocyclohept-1-ene-1-carboxylic acid is a seven-membered cyclic compound featuring a ketone group at position 7 and a carboxylic acid substituent at position 1.

Properties

CAS No.

186494-94-0

Molecular Formula

C8H10O3

Molecular Weight

154.165

IUPAC Name

7-oxocycloheptene-1-carboxylic acid

InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(7)8(10)11/h4H,1-3,5H2,(H,10,11)

InChI Key

HMYOZMIMGQYPLD-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(=CC1)C(=O)O

Synonyms

1-Cycloheptene-1-carboxylicacid,7-oxo-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Cycloheptatriene Derivatives

Compound : 7-(Carboxymethyl)-2-hydroxy-3-oxo-1,4,6-cycloheptatriene-1-carboxylic acid

  • Molecular Formula : C₁₀H₈O₆
  • Key Features :
    • Three conjugated double bonds (1,4,6-cycloheptatriene system) .
    • Substituents: Two carboxylic acid groups (positions 1 and 7), a hydroxyl group (position 2), and a ketone (position 3) .
  • Comparison: Ring Saturation: Unlike 7-oxocyclohept-1-ene-1-carboxylic acid (one double bond), this analog has a fully conjugated triene system, which may enhance resonance stabilization and alter reactivity in cycloaddition or oxidation reactions. Applications: The presence of multiple reactive sites suggests utility in synthesizing polyfunctionalized molecules, such as pharmaceutical intermediates or metal-chelating agents .

Bicyclic Heterocyclic Analogs

Compound : (5R)-7-Oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (CAS: 78854-41-8)

  • Key Features :
    • Bicyclic framework with nitrogen (azabicyclo system) and a β-lactam-like structure .
    • Substituents: Ketone at position 7 and carboxylic acid at position 2.
  • Comparison: Ring Strain: The fused bicyclic system introduces ring strain, analogous to β-lactam antibiotics, which may enhance reactivity toward nucleophiles (e.g., in antibiotic activity) . Stability: The nitrogen-containing ring may reduce stability under acidic or hydrolytic conditions compared to the all-carbon cycloheptene system.

Functional Group Variants

Compound Class: Benzodiazepine and Cyclohexanone Derivatives (e.g., 7-chloro-5-(o-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

  • Key Features: Aromatic rings fused with diazepine or cyclohexanone moieties .
  • Comparison: Aromaticity: Benzodiazepines exhibit planar aromatic systems, contrasting with the non-aromatic cycloheptene ring of the target compound. Pharmacological Role: These derivatives are clinically significant as anxiolytics or sedatives, whereas this compound’s applications remain speculative without direct data.

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction has been employed to construct bicyclic intermediates that are later functionalized into target structures. For example, 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester was synthesized via a regioselective Diels-Alder reaction between furan derivatives and dienophiles. Although this method produces bicyclic frameworks, analogous approaches could adapt the diene/dienophile pairing to generate monocyclic cycloheptene systems.

Reaction Conditions:

  • Dienophile : Maleic anhydride or acetylenedicarboxylate.

  • Solvent : Toluene or dichloromethane.

  • Temperature : 80–100°C under reflux.

Example Protocol:

  • Substrate : Diester with terminal alkenes at positions 1 and 7.

  • Catalyst : Grubbs II (5 mol%).

  • Solvent : Dichloromethane, 40°C, 12 h.

Functional Group Introduction and Modification

Carboxylic Acid Installation

The patent CN111808040A discloses a method for introducing carboxylic acids via hydrolysis of dithiocarbonate intermediates. While developed for oxazolidinone systems, this approach could be adapted:

  • Thiocarbonate Formation : React a hydroxy-substituted cycloheptene precursor with S,S'-dimethyl dithiocarbonate in water at 5–35°C.

  • Alkaline Hydrolysis : Treat the intermediate with NaOH (pH 12–14) to yield the carboxylic acid.

Yield Optimization:

  • Temperature Control : Staged heating (5–15°C for 2–4 h, then 20–30°C for 5–7 h) improves yield to >86%.

  • Solvent System : Water eliminates organic solvent use, enhancing safety and sustainability.

Ketone Group Introduction

Oxidation of secondary alcohols or deprotection of ketals are standard methods. For example:

  • Swern Oxidation : Convert a cycloheptene-derived secondary alcohol to a ketone using oxalyl chloride and dimethyl sulfide.

  • Ozonolysis : Cleave dienes to generate ketones, though this risks over-oxidation of the carboxylic acid.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

The PubChem entry for cyclohept-1-ene-1-carboxylic acid (CID 12512566) provides critical reference data:

¹H NMR (BRUKER AC-300, CCl₄):

  • δ 5.6 ppm : Vinyl proton (1H, multiplet).

  • δ 2.8–2.2 ppm : Methylene protons adjacent to the double bond (4H, multiplet).

  • δ 12.1 ppm : Carboxylic acid proton (1H, broad).

¹³C NMR:

  • δ 174.5 ppm : Carboxylic acid carbonyl.

  • δ 130.2 ppm : Olefinic carbons.

  • δ 28–35 ppm : Methylene carbons.

Infrared (IR) Spectroscopy

The FTIR spectrum (FILM cast from CCl₄) shows:

  • ~1700 cm⁻¹ : Stretching vibrations for both carboxylic acid (broad) and ketone (sharp) carbonyls.

  • 2500–3000 cm⁻¹ : O-H stretching of the carboxylic acid.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYieldAdvantagesLimitations
Diels-AlderFuran + DienophileCycloaddition, hydrolysis62–75%High regioselectivityBicyclic byproducts
RCMDiene esterMetathesis, oxidation~50%Modular substrate designCatalyst cost
ThiocarbonateHydroxycyclohepteneThiocarbonate, hydrolysis86%Aqueous solvent, high yieldMulti-step synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Oxocyclohept-1-ene-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis can be approached via cyclization of pre-functionalized precursors. For example, keto-enol tautomerization or intramolecular aldol condensation of a suitably substituted heptenoic acid derivative may yield the target compound. Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., THF vs. DMF) critically affect cyclization efficiency. Catalytic acids (e.g., p-toluenesulfonic acid) or bases (e.g., KOtBu) can modulate regioselectivity . Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1H NMR will show deshielded protons adjacent to the carbonyl group (δ 2.5–3.5 ppm for the cycloheptene ring) and the carboxylic acid proton (δ 10–12 ppm, if present). 13C^{13}C NMR will confirm the ketone (δ ~200 ppm) and carboxylic acid (δ ~170 ppm) functionalities .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch of carboxylic acid) and ~1650 cm1^{-1} (conjugated ketone) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C8 _8H10 _{10}O3 _3) with a molecular ion peak at m/z 154.0630 .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation : Test aqueous solutions at pH 2–12. The carboxylic acid group may decarboxylate under strongly acidic conditions, while the ketone could undergo nucleophilic attack in basic media. Monitor via UV-Vis spectroscopy or HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Store the compound at –20°C in anhydrous solvents to prevent hydrolysis .

Advanced Research Questions

Q. How does the conjugated system in this compound influence its reactivity in Diels-Alder or Michael addition reactions?

  • Methodological Answer : The cycloheptene ring’s strain and conjugation with the ketone/carboxylic acid groups enhance its electrophilicity. For Diels-Alder reactions, the compound may act as a dienophile with electron-rich dienes (e.g., furan derivatives). Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO). Experimentally, monitor reaction progress under inert atmospheres (N2 _2) at 60–100°C .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Cross-validate data using:

  • 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations, especially for stereoisomers .
  • X-ray crystallography to confirm absolute configuration if crystalline derivatives are obtainable .
  • Computational comparison : Optimize molecular geometry using Gaussian or ORCA software and simulate NMR shifts with tools like ACD/Labs. Discrepancies >0.5 ppm suggest misassignment or impurities .

Q. How can computational methods predict the bioavailability and metabolic pathways of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. The carboxylic acid group may limit blood-brain barrier penetration .
  • Metabolic Pathway Simulation : Tools like GLORY or Meteor (Lhasa Ltd.) can predict phase I/II metabolism. Likely pathways include β-oxidation of the cycloheptene ring or glucuronidation of the carboxylic acid .

Q. What experimental designs mitigate side reactions during functionalization of the cycloheptene ring?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester (using SOCl2 _2/MeOH) to prevent nucleophilic interference during ring functionalization .
  • Catalytic Control : Use asymmetric catalysts (e.g., Jacobsen’s catalyst for epoxidation) to direct stereochemistry. Monitor enantiomeric excess via chiral HPLC .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to favor desired products. For example, low temperatures (–78°C) may stabilize kinetic intermediates in lithiation reactions .

Data Presentation and Analysis Guidelines

  • Tables : Include comparative yields under varying synthetic conditions (e.g., solvent, catalyst) .
  • Figures : Use annotated reaction mechanisms and orbital diagrams to illustrate reactivity .
  • Statistical Validation : Apply Student’s t-test or ANOVA to assess significance of yield differences across triplicate experiments .

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